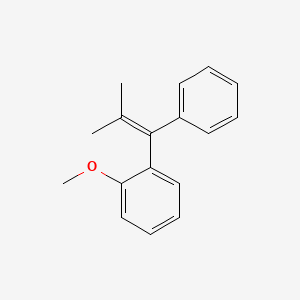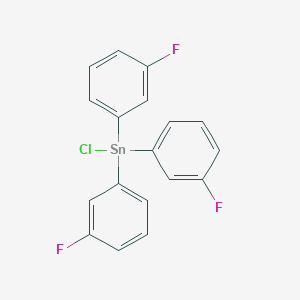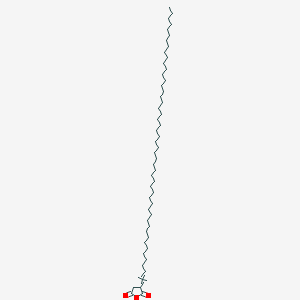
3-(Pentacont-1-EN-1-YL)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentacont-1-en-1-yl)oxolane-2,5-dione is a chemical compound with a long alkyl chain and a succinic anhydride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentacont-1-en-1-yl)oxolane-2,5-dione typically involves the reaction of a long-chain alkene with succinic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common reagents used in the synthesis include catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by the addition of a long-chain alkene. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pentacont-1-en-1-yl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The anhydride moiety can be reduced to form the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyls.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the anhydride under mild conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-(Pentacont-1-en-1-yl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pentacont-1-en-1-yl)oxolane-2,5-dione involves its interaction with molecular targets through its anhydride moiety. The anhydride can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(2-dodecenyl)succinic anhydride: A compound with a shorter alkyl chain but similar anhydride functionality.
Maleic anhydride derivatives: Compounds with similar reactivity but different alkyl chain lengths.
Uniqueness
3-(Pentacont-1-en-1-yl)oxolane-2,5-dione is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules with specific hydrophobic and hydrophilic balance.
Properties
CAS No. |
62938-60-7 |
|---|---|
Molecular Formula |
C54H102O3 |
Molecular Weight |
799.4 g/mol |
IUPAC Name |
3-pentacont-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C54H102O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-52-51-53(55)57-54(52)56/h49-50,52H,2-48,51H2,1H3 |
InChI Key |
NVKVDABUKYLDGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



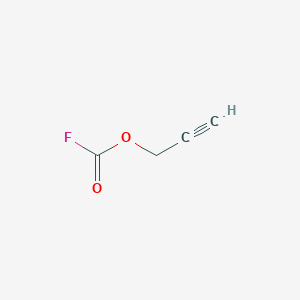


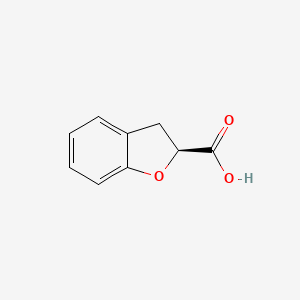
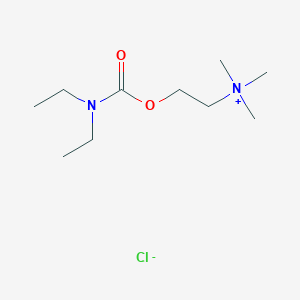
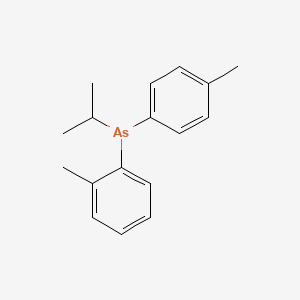
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
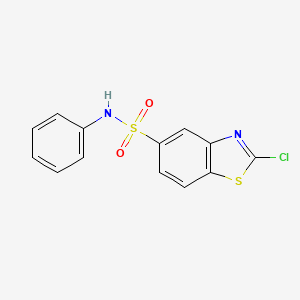
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)


